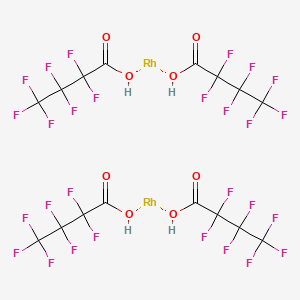
Josiphos SL-J005-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J005-1 involves the reaction of ®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethanol with 3,5-dimethylphenylphosphine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the phosphine .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired enantioselectivity and yield .
化学反応の分析
Types of Reactions
Josiphos SL-J005-1 primarily undergoes coordination with transition metals to form complexes that are active in various catalytic reactions. These reactions include:
Hydrogenation: The reduction of unsaturated compounds using hydrogen gas.
Cross-coupling: The formation of carbon-carbon bonds between two different organic groups.
Hydroformylation: The addition of a formyl group to an alkene to form an aldehyde.
Common Reagents and Conditions
Hydrogenation: Typically performed under hydrogen gas at elevated pressures and temperatures, using a metal catalyst such as rhodium or iridium.
Cross-coupling: Often involves palladium or nickel catalysts, with reagents such as aryl halides and organometallic compounds.
Hydroformylation: Requires a cobalt or rhodium catalyst, with syngas (a mixture of hydrogen and carbon monoxide) as the reagent.
Major Products Formed
Hydrogenation: Saturated hydrocarbons or alcohols.
Cross-coupling: Biaryl compounds or other coupled products.
Hydroformylation: Aldehydes.
科学的研究の応用
Josiphos SL-J005-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs with high enantioselectivity, improving their efficacy and reducing side effects.
作用機序
Josiphos SL-J005-1 exerts its effects by coordinating with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by providing a chiral environment that enhances the enantioselectivity of the reactions. The molecular targets and pathways involved depend on the specific reaction and metal used .
類似化合物との比較
Similar Compounds
Josiphos SL-J001-1: ®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine.
Josiphos SL-J002-1: ®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine.
Josiphos SL-J003-1: ®-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine.
Uniqueness
Josiphos SL-J005-1 is unique due to its specific combination of diphenylphosphino and 3,5-xylyl groups, which provide a distinct steric and electronic environment. This uniqueness contributes to its high enantioselectivity and versatility in various catalytic reactions, making it a valuable ligand in asymmetric synthesis .
特性
分子式 |
C40H40FeP2 |
|---|---|
分子量 |
638.5 g/mol |
InChI |
InChI=1S/C35H35P2.C5H5.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-24,29H,1-5H3;1-5H;/t29-;;/m1../s1 |
InChIキー |
VIWMSTLBMCHMGT-SYXKTQFYSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)

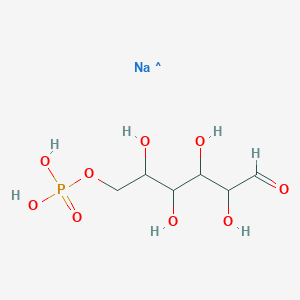
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)
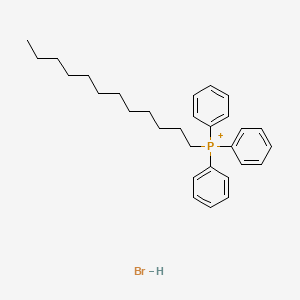
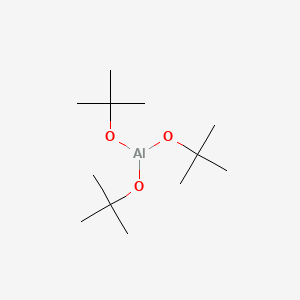
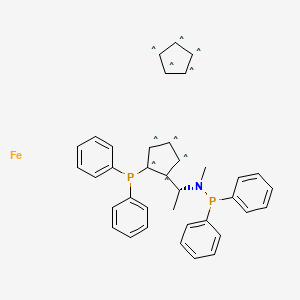
![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)
![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)

